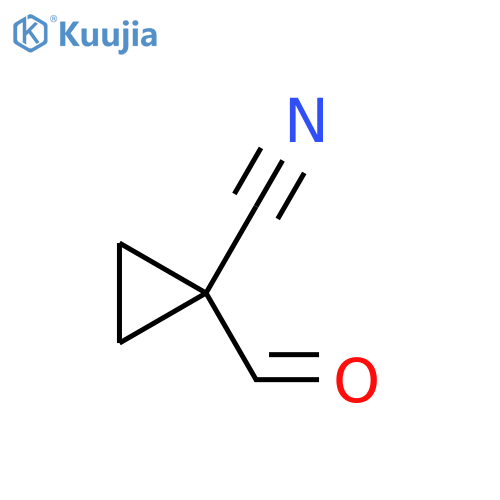

Cas no 941687-63-4 (1-Formylcyclopropane-1-carbonitrile)

941687-63-4 structure

商品名:1-Formylcyclopropane-1-carbonitrile

1-Formylcyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-formylcyclopropane-1-carbonitrile

- Cyclopropanecarbonitrile, 1-formyl-

- 1-formylcyclopropanecarbonitrile

- ZVJZAKIRDRMLDW-UHFFFAOYSA-N

- SB73773

- EN300-160338

- EX-A8130H

- AKOS040818563

- G66074

- 941687-63-4

- DB-097944

- Z1767997246

- MFCD27933830

- 1-Formylcyclopropane-1-carbonitrile

-

- インチ: 1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2

- InChIKey: ZVJZAKIRDRMLDW-UHFFFAOYSA-N

- ほほえんだ: O=CC1(C#N)CC1

計算された属性

- せいみつぶんしりょう: 95.037113783g/mol

- どういたいしつりょう: 95.037113783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9

- 疎水性パラメータ計算基準値(XlogP): 0

1-Formylcyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160338-0.25g |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95% | 0.25g |

$383.0 | 2023-02-18 | |

| Enamine | EN300-160338-5.0g |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95% | 5.0g |

$2235.0 | 2023-02-18 | |

| Enamine | EN300-160338-10000mg |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95.0% | 10000mg |

$3315.0 | 2023-09-23 | |

| Aaron | AR01AVSX-500mg |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95% | 500mg |

$852.00 | 2023-12-15 | |

| Enamine | EN300-160338-2500mg |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95.0% | 2500mg |

$1509.0 | 2023-09-23 | |

| Enamine | EN300-160338-5000mg |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95.0% | 5000mg |

$2235.0 | 2023-09-23 | |

| abcr | AB599993-1g |

1-Formylcyclopropane-1-carbonitrile; . |

941687-63-4 | 1g |

€1099.60 | 2024-07-24 | ||

| Aaron | AR01AVSX-2.5g |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95% | 2.5g |

$2100.00 | 2023-12-15 | |

| Aaron | AR01AVSX-5g |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95% | 5g |

$3099.00 | 2023-12-15 | |

| 1PlusChem | 1P01AVKL-10g |

1-formylcyclopropane-1-carbonitrile |

941687-63-4 | 95% | 10g |

$4160.00 | 2023-12-16 |

1-Formylcyclopropane-1-carbonitrile 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

941687-63-4 (1-Formylcyclopropane-1-carbonitrile) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941687-63-4)1-Formylcyclopropane-1-carbonitrile

清らかである:99%/99%

はかる:250mg/1g

価格 ($):208/653

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:941687-63-4)1-Formylcyclopropane-1-carbonitrile

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ